molecular formula C12H17F2N5 B11734218 1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11734218
M. Wt: 269.29 g/mol
InChI Key: DCHSATMYCZAUEM-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules, making it a valuable component in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by subsequent functional group modifications to introduce the desired substituents. The reaction conditions often include the use of radical initiators and specific catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often focus on minimizing the use of hazardous reagents and solvents, while maximizing the overall yield and purity of the final product. Advanced techniques such as continuous flow chemistry and green chemistry principles are increasingly being adopted to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C12H17F2N5/c1-4-18-11(8(2)5-16-18)6-15-10-7-19(12(13)14)17-9(10)3/h5,7,12,15H,4,6H2,1-3H3

InChI Key

DCHSATMYCZAUEM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=CN(N=C2C)C(F)F

Origin of Product

United States

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